1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile

Catalog No.
S13013093
CAS No.
820234-25-1
M.F
C24H18N2O3
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-...

CAS Number

820234-25-1

Product Name

1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile

IUPAC Name

1-[2-[(2-methoxyphenyl)methoxy]benzoyl]indole-5-carbonitrile

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C24H18N2O3/c1-28-22-8-4-2-6-19(22)16-29-23-9-5-3-7-20(23)24(27)26-13-12-18-14-17(15-25)10-11-21(18)26/h2-14H,16H2,1H3

InChI Key

QXYSPUDNOHWVFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC2=CC=CC=C2C(=O)N3C=CC4=C3C=CC(=C4)C#N

1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile is a complex organic compound characterized by its unique structural features. It consists of an indole core, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring, substituted with various functional groups. The compound features a methoxy group attached to a phenyl ring, which in turn is connected via a methoxy linkage to another benzoyl group. The presence of the carbonitrile group at the 5-position of the indole contributes to its chemical reactivity and potential biological activity.

Typical of indole derivatives, including:

  • Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings in the compound are susceptible to electrophilic substitution, allowing for further functionalization.
  • Reduction Reactions: The carbonitrile group can be reduced to form amines or other derivatives under appropriate conditions.

Research indicates that 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile exhibits notable biological activities, including:

  • Anticancer Properties: Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines, likely due to its ability to interact with cellular pathways involved in proliferation and apoptosis.
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in biological assays, indicating its utility in treating inflammatory diseases.
  • Antimicrobial Activity: Some studies have reported its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.

The synthesis of 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile typically involves multi-step organic synthesis techniques:

  • Formation of Indole Derivative: The initial step often involves synthesizing the indole framework through cyclization reactions from appropriate precursors.
  • Benzoylation Reaction: The introduction of the benzoyl group can be achieved via acylation methods, typically using acyl chlorides or anhydrides.
  • Methoxylation: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Carbonitrile Introduction: Finally, the carbonitrile group can be added through nucleophilic substitution on suitable halogenated intermediates.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer and inflammatory diseases.
  • Material Science: Its unique structure may allow for applications in developing novel materials with specific electronic or optical properties.
  • Chemical Research: As a versatile intermediate, it can be used in the synthesis of other complex organic molecules.

Interaction studies involving 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile focus on its binding affinity and mechanism of action with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its efficacy and potency against various biological targets.
  • Cell Culture Studies: To assess its effects on cell viability and signaling pathways.

Several compounds share structural similarities with 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUniqueness
1-(2-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acidBenzimidazole core with methoxy substitutionAnticancer activityContains benzimidazole instead of indole
4-Iodo-2,5-dimethoxy-N-[2-methoxyphenyl]benzeneethanamineDimethoxy-substituted phenyl groupsPsychoactive propertiesFocuses on psychoactive effects rather than anticancer
3-(2-Methoxyphenyl)-1H-indoleSimplified indole structureAntimicrobial activityLacks carbonitrile functionality

The uniqueness of 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile lies in its combination of functional groups that confer distinct biological activities not observed in simpler analogs.

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

382.13174244 g/mol

Monoisotopic Mass

382.13174244 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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